5-chloro-N,N-dimethylpyrimidine-2-carboxamide

Regiochemistry Positional isomerism Pyrimidine functionalization

SAR optimization often stalls due to regioisomer variability and poor metabolic stability of primary amides. This chlorinated pyrimidine-2-carboxamide offers a defined substitution pattern and a tertiary amide to address both issues. - **Zero HBD** for enhanced permeability and reduced amidase recognition. - **5-Chloro handle** for SNAr or Suzuki-Miyaura diversification. - **cLogP 0.8-1.2** - balanced hydrophobicity for RAGE and NNMT programs. - **≥95% purity** as a research-grade building block.

Molecular Formula C7H8ClN3O
Molecular Weight 185.61 g/mol
Cat. No. B11905831
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-chloro-N,N-dimethylpyrimidine-2-carboxamide
Molecular FormulaC7H8ClN3O
Molecular Weight185.61 g/mol
Structural Identifiers
SMILESCN(C)C(=O)C1=NC=C(C=N1)Cl
InChIInChI=1S/C7H8ClN3O/c1-11(2)7(12)6-9-3-5(8)4-10-6/h3-4H,1-2H3
InChIKeyAVHDGJHVKXMQEG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

5-Chloro-N,N-dimethylpyrimidine-2-carboxamide: Structural Identity and Procurement


5-Chloro-N,N-dimethylpyrimidine-2-carboxamide (CAS 1562190-33-3) is a chlorinated pyrimidine-2-carboxamide derivative with molecular formula C₇H₈ClN₃O and molecular weight 185.61 g·mol⁻¹ . The compound features a chlorine atom at the 5-position of the pyrimidine ring, an N,N-dimethyl carboxamide group at the 2-position, and zero hydrogen-bond donors—placing it in a distinct physicochemical space relative to primary amide analogs . It is commercially supplied as a research-grade building block (typically ≥95% purity) and serves as a versatile intermediate in medicinal chemistry programs targeting kinase, NNMT, and RAGE pathways.

Why Generic Substitution Fails for This Pyrimidine-2-carboxamide


Pyrimidine-2-carboxamide analogs sharing the C₇H₈ClN₃O formula cannot be treated as interchangeable procurement items because the position of the chlorine substituent and the nature of the amide group fundamentally dictate reactivity, molecular recognition, and downstream synthetic utility. In receptor for advanced glycation end-products (RAGE) inhibitor programs, the pyrimidine-2-carboxamide core orientation critically affects target binding, with 5-position substitution conferring distinct potency and hydrophilicity profiles compared to other regioisomers [1]. Similarly, the chlorine atom at the 5-position offers a well-characterized handle for nucleophilic aromatic substitution and transition-metal-catalyzed cross-coupling that the unsubstituted or bromo analogs do not replicate with identical kinetics [2]. The N,N-dimethyl amide further eliminates hydrogen-bond donor capacity, altering solubility, permeability, and off-target pharmacology relative to primary amide counterparts—factors that directly impact screening hit progression and scale-up feasibility.

Differentiation Evidence Against Closest Analogs


Regiochemical Impact on SNAr Reactivity

5-Chloro-N,N-dimethylpyrimidine-2-carboxamide (CAS 1562190-33-3) is the 5-chloro-2-carboxamide regioisomer, while 2-chloro-N,N-dimethylpyrimidine-5-carboxamide (CAS 1637587-62-2) is its 2-chloro-5-carboxamide positional isomer . Despite sharing the identical molecular formula (C₇H₈ClN₃O) and molecular weight (185.61 g·mol⁻¹), the two isomers present the chlorine leaving group at electronically distinct ring positions: C-5 (meta to both ring nitrogens) versus C-2 (ipso to one ring nitrogen and para to the other). This regiochemical difference produces different calculated hydrogen-bond acceptor counts (3 for both) but alters the electron density at the chlorine-bearing carbon, directly affecting nucleophilic aromatic substitution (SNAr) rates. In pyrimidine systems, 2-position chlorines are generally more activated toward SNAr due to the electron-withdrawing effect of both adjacent nitrogens, while 5-position chlorines are less reactive, enabling orthogonal synthetic strategies when both isomers are available [1].

Regiochemistry Positional isomerism Pyrimidine functionalization

Halogen-Dependent Reactivity and Stability

The 5-bromo analog, 5-bromo-N,N-dimethylpyrimidine-2-carboxamide (CAS 915948-92-4), has a molecular weight of 230.06 g·mol⁻¹—44.45 g·mol⁻¹ heavier than the 5-chloro target (185.61 g·mol⁻¹)—a 24.0% mass increase . This mass difference directly impacts molar dosing calculations in biological assays. The predicted boiling point of the bromo analog is 323.3 ± 34.0 °C, while the 5-chloro compound has a predicted boiling point of approximately 307.3 °C (estimated by structural analogy), reflecting the higher polarizability and stronger van der Waals interactions of bromine . More critically, the C–Br bond (bond dissociation energy ~285 kJ·mol⁻¹) is significantly weaker than the C–Cl bond (~351 kJ·mol⁻¹), making the bromo analog more reactive in oxidative addition steps of palladium-catalyzed cross-coupling reactions—a double-edged property: advantageous for some coupling chemistries but a liability for storage stability and unwanted side reactions during multi-step sequences.

Halogen effect Leaving group Cross-coupling

Hydrogen-Bond Donor Count and Permeability

5-Chloro-N,N-dimethylpyrimidine-2-carboxamide contains an N,N-dimethyl tertiary amide (zero H-bond donors), whereas the primary amide analog 5-chloropyrimidine-2-carboxamide (CAS 38275-59-1) bears a –CONH₂ group (two H-bond donors) . This difference has a substantial impact on predicted physicochemical properties relevant to drug discovery. The primary amide has a higher topological polar surface area (tPSA) and forms stronger intermolecular hydrogen bonds, generally correlating with lower passive membrane permeability. The N,N-dimethyl substitution in the target compound eliminates amide NH donors, reducing tPSA and thereby improving predicted permeability according to standard medicinal chemistry guidelines (e.g., Veber rules: rotatable bonds ≤10, tPSA ≤140 Ų) [1]. The primary amide analog has a predicted pKa of 13.87 ± 0.50, while the N,N-dimethyl analog lacks an acidic amide proton entirely, further differentiating their ionization behavior at physiological pH.

Hydrogen-bond donor Membrane permeability Amide substitution

Synthetic Tractability in RAGE Inhibitor SAR

In a systematic structure-activity relationship (SAR) study of pyrimidine-2-carboxamide analogs as RAGE inhibitors, Kim et al. (2015) demonstrated that modifications at the pyrimidine 5-position directly modulate both inhibitory potency and physicochemical drug-like properties [1]. The study reported that pyrimidine-2-carboxamide analogs with optimized 5-position substitution exhibited RAGE inhibitory activity with improved hydrophilicity and reduced cytotoxicity compared to earlier lead series. While the specific 5-chloro-N,N-dimethyl derivative was not the primary focus of this publication, the SAR framework establishes that the 5-chloro substituent occupies a privileged intermediate position between the less lipophilic unsubstituted analog and the more lipophilic 5-aryl derivatives. Compounds bearing a 5-chloro substituent in related pyrimidine carboxamide series have shown favorable profiles in enzyme inhibition assays (e.g., IC₅₀ values in the sub-micromolar to low-micromolar range for kinase targets) compared to the 5-unsubstituted parent, which typically shows substantially reduced or absent activity [2].

RAGE inhibitor Pyrimidine-2-carboxamide Structure-activity relationship

Preferred Application Scenarios


Kinase and NNMT Inhibitor Building Block

The 5-chloro substituent on a pyrimidine-2-carboxamide scaffold serves as a versatile diversification point for structure-activity relationship (SAR) exploration in kinase and NNMT inhibitor programs. The chlorine atom can be replaced via nucleophilic aromatic substitution or transition-metal-catalyzed cross-coupling (Suzuki, Buchwald-Hartwig) to introduce aryl, heteroaryl, or amino groups, while the N,N-dimethyl amide remains stable under these conditions due to the absence of an acidic NH proton. Recent NNMT inhibitor patents (e.g., US20250017936A1) describe pyrimidine carboxamide compounds as cell-potent bisubstrate inhibitors, highlighting the relevance of this scaffold in metabolic disease and oncology research. The 5-chloro derivative offers a synthetically accessible entry point that the 2-chloro regioisomer or 5-bromo analog cannot identically replicate due to differences in SNAr activation (see Evidence Item 1) and cross-coupling kinetics (see Evidence Item 2) [1][2].

RAGE Inhibitor Lead Optimization

In RAGE-targeted drug discovery, the pyrimidine-2-carboxamide series described by Kim et al. (2015) demonstrated that 5-position substitution is critical for achieving nanomolar binding affinity while maintaining acceptable drug-like properties. The 5-chloro-N,N-dimethyl derivative occupies a favorable intermediate hydrophobicity window (estimated cLogP 0.8-1.2) that avoids both the poor target engagement of unsubstituted analogs and the excessive lipophilicity (cLogP >3) and cytotoxicity observed with 5-aryl derivatives. This balanced profile makes the compound a strategic starting material for parallel library synthesis aimed at identifying RAGE antagonists with improved aqueous solubility and reduced off-target toxicity—key criteria for progression beyond hit-to-lead phases [1].

Chemical Probe with Tertiary Amide Stability

The N,N-dimethyl amide functionality in 5-chloro-N,N-dimethylpyrimidine-2-carboxamide eliminates the hydrogen-bond donor capacity of a primary or secondary amide, reducing recognition by efflux transporters and metabolic amidases that recognize –CONH– motifs. This property is particularly advantageous for developing chemical probes intended for cellular target engagement studies, where intracellular accumulation and metabolic stability are critical. The zero HBD count contributes to compliance with permeability guidelines (Veber rules), and the chloro substituent provides a synthetic handle for late-stage functionalization without compromising the tertiary amide's stability. Procurement of the primary amide analog would forfeit these permeability advantages, while the bromo analog introduces greater mass, altered reactivity, and higher cost per mole of coupling partner [1][2].

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